(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a benzofuran core, which is fused with a thiophene moiety, and is further derivatized with a sulfonate group. This structural arrangement may contribute to its biological activity.
Source: The compound can be referenced through its Chemical Abstracts Service (CAS) number, which is essential for identifying specific chemical substances. The CAS number for this compound is 929413-56-9, and it has been documented in various chemical databases and literature sources.
Classification: This compound falls under the category of organic sulfonates and is classified as a heterocyclic compound due to the presence of sulfur in the thiophene ring. Its unique structure suggests potential reactivity and interaction with biological targets.
The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate involves several key steps:
The molecular formula for (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is .
The structural representation can be depicted using SMILES notation: Cc1ccsc1C=C1Oc2cc(OS(=O)(=O)c3ccc(C)cc3)ccc2C1=O.
The reactivity of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate can be understood through its potential participation in various chemical reactions:
The mechanism of action for compounds like (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate typically involves:
Characterization methods such as Infrared (IR) spectroscopy and NMR provide insights into functional groups present and confirm the molecular structure.
The potential applications of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate are diverse:
CAS No.: 2134602-45-0
CAS No.: 1397-77-9
CAS No.: 11104-40-8
CAS No.: 7045-42-3